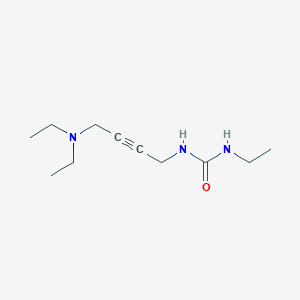

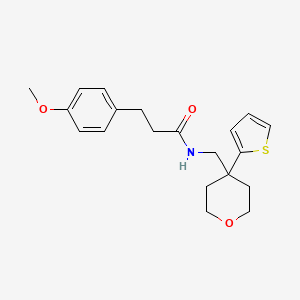

![molecular formula C26H32N4O2 B2574936 1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005127-18-3](/img/structure/B2574936.png)

1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

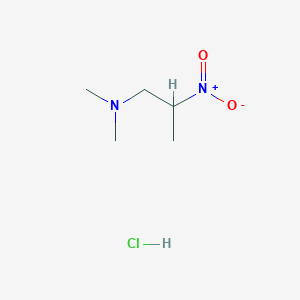

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a cyclohexyl ring, a phenyl ring with a dimethylamino substituent, and a tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione moiety .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different part of the molecule. For example, the benzyl and cyclohexyl groups might be introduced through nucleophilic substitution or addition reactions . The pyrrolopyrazole dione ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzyl, cyclohexyl, and phenyl groups are all aromatic and planar, while the pyrrolopyrazole dione ring is likely to be non-planar .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For instance, the benzyl and phenyl rings might undergo electrophilic aromatic substitution reactions . The amino group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar dimethylamino group and the dione moiety could enhance its solubility in polar solvents .Scientific Research Applications

Molecular Structure and Interactions

The study by Avasthi et al. (2002) investigates the molecular structure of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, focusing on their dimerization behavior due to interchanged substitutions. This research provides insights into weak intermolecular C-H...O hydrogen bonds and C-H...π interactions, highlighting the structural diversity and potential interaction modes of similar compounds (Avasthi et al., 2002).

Synthesis and Chemical Reactions

The work by Dzvinchuk et al. (2009) explores the Hantzsch three-component cyclization involving 4-(dimethylamino)benzaldehyde, cyclohexane-1,3-diones, and 1,3-[N,C]-dinucleophiles, leading to the formation of polycondensed heterocyclic systems. This study demonstrates the compound's utility in facilitating complex cyclocondensation reactions, resulting in heterocyclic systems with potential biological activities (Dzvinchuk et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Research by Kendre et al. (2015) on the synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including an aryl sulfonate moiety, showcases the compound's potential as a precursor for antimicrobial and anti-inflammatory agents. This highlights the versatility of such compounds in medicinal chemistry applications (Kendre et al., 2015).

Photoinduced Reactions for Synthetic Applications

He et al. (2021) conducted a theoretical investigation into the light-induced tetrazole-quinone 1,3-dipole cycloadditions, a green and efficient method for synthesizing pyrazole-fused quinones. This research sheds light on the microscopic mechanisms behind such reactions, offering a basis for future synthetic applications involving photoinduced processes (He et al., 2021).

Generation of Structurally Diverse Libraries

Roman's (2013) study on generating a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material underscores the compound's role in diversifying chemical libraries. This emphasizes its significance in drug discovery and development efforts (Roman, 2013).

Future Directions

properties

IUPAC Name |

1-benzyl-5-cyclohexyl-3-[4-(dimethylamino)phenyl]-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2/c1-28(2)20-15-13-19(14-16-20)23-22-24(29(27-23)17-18-9-5-3-6-10-18)26(32)30(25(22)31)21-11-7-4-8-12-21/h3,5-6,9-10,13-16,21-24,27H,4,7-8,11-12,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHYZXHTYPNJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4CCCCC4)N(N2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

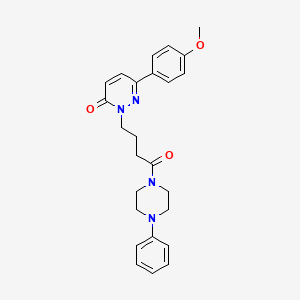

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2574868.png)

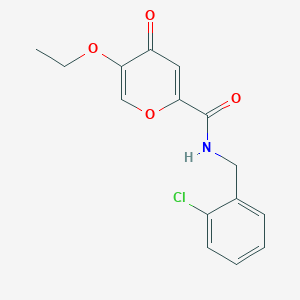

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)

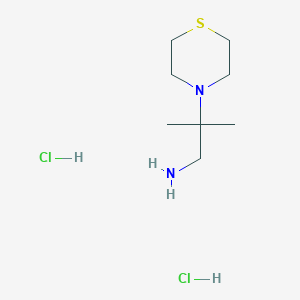

![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2574875.png)